molecular formula C22H23NO6 B3014238 Fmoc-L-Glu-OEt CAS No. 815619-35-3

Fmoc-L-Glu-OEt

Cat. No.: B3014238
CAS No.: 815619-35-3
M. Wt: 397.427
InChI Key: MLDPYGYPACBWEM-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Glu-OEt: is a derivative of the amino acid glutamic acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is esterified with ethanol. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to the stability and ease of removal of the Fmoc protecting group .

Mechanism of Action

Target of Action

Fmoc-L-Glu-OEt, also known as Fmoc-L-glutamic acid 5-tert-butyl ester, is primarily used as a building block in peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

The compound works by protecting the amine groups of amino acids during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group of the compound is base-labile, meaning it can be removed by a base . This allows for the selective unmasking of the γ-amino and carboxy functions, facilitating the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis . It enables the formation of peptide bonds by protecting the amine groups of amino acids. This protection is necessary to prevent unwanted side reactions during the synthesis process .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptides with protected amine groups . This protection allows for the successful synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is facilitated by the presence of a base . Moreover, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Fmoc-L-Glu-OEt plays a significant role in biochemical reactions, particularly in peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves the formation of a carbamate . This compound interacts with various biomolecules during the synthesis process, including enzymes and proteins involved in peptide chain assembly .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the nature of the peptide being synthesized.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the N-terminus of the amino acid during peptide chain assembly, preventing unwanted reactions. It is removed by secondary amines such as piperidine, allowing the peptide chain to continue growing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal . This process allows for the step-by-step assembly of the peptide chain. The stability and degradation of this compound, as well as its long-term effects on cellular function, would be dependent on the specific conditions of the experiment.

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, including those responsible for attaching and detaching the Fmoc group . The effects on metabolic flux or metabolite levels would be dependent on the specific peptide being synthesized.

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be related to its role in peptide synthesis. It is likely transported to the site of peptide synthesis within the cell, where it contributes to peptide chain assembly .

Subcellular Localization

The subcellular localization of this compound is likely within the cytoplasm, where peptide synthesis occurs. The specific localization could vary depending on the cell type and the specific peptide being synthesized .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-L-Glu-OEt typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group with Fmoc, followed by esterification of the carboxyl group. The use of automated systems ensures high efficiency and purity of the final product .

Properties

IUPAC Name

(4S)-5-ethoxy-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-2-28-21(26)19(11-12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,23,27)(H,24,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDPYGYPACBWEM-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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